1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chlorine atom and a complex ether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps One common route starts with the chlorination of benzene to form chlorobenzeneThe reaction conditions often involve the use of strong bases and solvents such as toluene to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ether chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler ethers or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler ethers or alcohols.
Scientific Research Applications
1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its ether chain.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with various molecular targets. The chlorine atom and ether chain can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methoxybenzene: Similar structure but lacks the extended ether chain.
1-(2-Chloroethoxy)-2-methoxybenzene: Contains a shorter ether chain.
2-(2-Methoxyethoxy)ethyl chloride: Similar ether chain but different substitution pattern on the benzene ring.
Uniqueness
1-Chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its extended ether chain, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
1-chloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4/c1-19-14-5-4-6-15(13-14)21-11-9-20-10-12-22-17-8-3-2-7-16(17)18/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSNSMGTDHHMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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